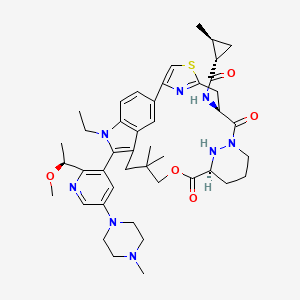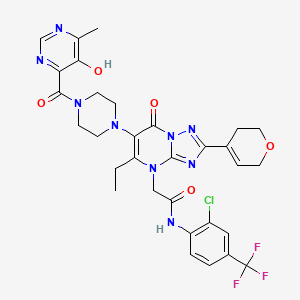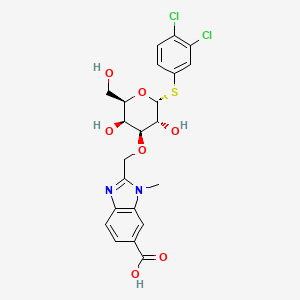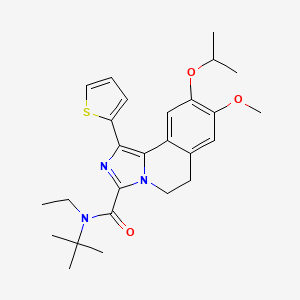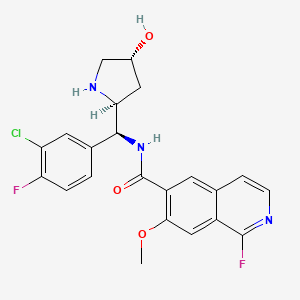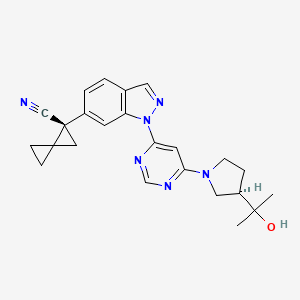
MS15 (Tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MS15 (TFA) is a potent and selective AKT PROTAC degrader. It effectively inhibits the activities of AKT1, AKT2, and AKT3 with IC50 values of 798 nM, 90 nM, and 544 nM, respectively . This compound is primarily used in research settings to study the degradation of AKT proteins, which are involved in various cellular processes including cell growth, survival, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS15 (TFA) involves the conjugation of an AKT inhibitor with a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the AKT inhibitor: This involves the preparation of the allosteric pan-AKT inhibitor miransertib (ARQ-092).
Linker attachment: A short linker is attached to the AKT inhibitor.
Ligand conjugation: The VHL-recruiting ligand is conjugated to the linker.
Industrial Production Methods
Industrial production methods for MS15 (TFA) are not well-documented in the public domain. the synthesis likely follows similar steps as those used in laboratory settings, with optimizations for scale-up and purity.
Chemical Reactions Analysis
Types of Reactions
MS15 (TFA) undergoes several types of chemical reactions, including:
Degradation: It induces the degradation of AKT proteins via the proteasome pathway.
Common Reagents and Conditions
Reagents: The synthesis involves reagents such as miransertib (ARQ-092), VHL-recruiting ligand, and various solvents and catalysts.
Major Products
The major product of the reactions involving MS15 (TFA) is the degradation of AKT proteins, leading to reduced levels of these proteins in cells .
Scientific Research Applications
MS15 (TFA) has several scientific research applications, including:
Chemistry: It is used as a chemical probe to study the degradation of AKT proteins.
Biology: It helps in understanding the role of AKT proteins in cellular processes.
Industry: It is utilized in the development of new PROTAC-based therapies.
Mechanism of Action
MS15 (TFA) exerts its effects by selectively degrading AKT proteins. The mechanism involves:
Binding: MS15 (TFA) binds to AKT proteins via its AKT inhibitor domain.
Recruitment: The VHL-recruiting ligand domain of MS15 (TFA) recruits the VHL E3 ubiquitin ligase.
Ubiquitination: The recruited VHL E3 ligase ubiquitinates the AKT proteins.
Degradation: The ubiquitinated AKT proteins are recognized and degraded by the proteasome.
Comparison with Similar Compounds
Similar Compounds
MS21: An earlier AKT-directed PROTAC with an ATP-competitive AKT inhibitor as the warhead.
CCT367766: A third-generation heterobifunctional Cereblon-based protein degradation probe.
Uniqueness
MS15 (TFA) is unique due to its high selectivity and potency in degrading AKT1, AKT2, and AKT3. Unlike MS21, which was not effective against KRAS/BRAF mutation-carrying cells, MS15 (TFA) shows significant anti-proliferative effects in these cells .
Properties
Molecular Formula |
C66H80F3N11O7S |
|---|---|
Molecular Weight |
1228.5 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H79N11O5S.C2HF3O2/c1-41(44-22-24-45(25-23-44)56-42(2)69-40-81-56)70-61(79)53-38-49(76)39-74(53)62(80)57(63(3,4)5)73-55(78)20-12-10-8-6-7-9-11-13-35-67-54(77)32-21-43-17-14-18-46(37-43)51-30-31-52-60(71-51)75(59(72-52)50-19-15-36-68-58(50)65)48-28-26-47(27-29-48)64(66)33-16-34-64;3-2(4,5)1(6)7/h14-15,17-19,22-31,36-37,40-41,49,53,57,76H,6-13,16,20-21,32-35,38-39,66H2,1-5H3,(H2,65,68)(H,67,77)(H,70,79)(H,73,78);(H,6,7)/t41-,49+,53-,57+;/m0./s1 |
InChI Key |
BUALJYDLGDPEOM-VMWZINGLSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)CCC4=CC(=CC=C4)C5=NC6=C(C=C5)N=C(N6C7=CC=C(C=C7)C8(CCC8)N)C9=C(N=CC=C9)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)CCC4=CC(=CC=C4)C5=NC6=C(C=C5)N=C(N6C7=CC=C(C=C7)C8(CCC8)N)C9=C(N=CC=C9)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)

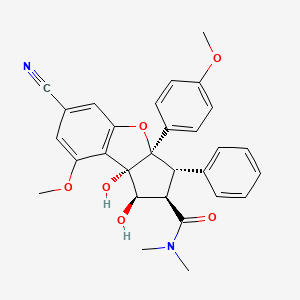

![N-(6-amino-5-methylpyridin-3-yl)-2-[(2R,5S)-2-(1,3-benzothiazol-5-yl)-5-methylpiperidin-1-yl]-2-oxoacetamide](/img/structure/B10857904.png)
